molecular formula C11H16ClNO3 B613185 (R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride CAS No. 23234-43-7

(R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Cat. No. B613185
CAS RN: 23234-43-7
M. Wt: 245.7
InChI Key: BQULAXAVRFIAHN-HNCPQSOCSA-N
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Description


“®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” is a chemical compound. It is structurally similar to “2-Amino-3-(4-hydroxyphenyl)-propanoic acid” which has a molecular formula of C9H11NO3 and a molecular weight of 181.18851. Another structurally similar compound is “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” with a molecular weight of 231.682.



Synthesis Analysis


The synthesis of “®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” is not directly available from the search results. However, related compounds such as “2-Amino-3-(4-hydroxyphenyl)-propanoic acid” and “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” are mentioned12. Further research or consultation with a chemist may be necessary for detailed synthesis information.



Molecular Structure Analysis


The molecular structure of “®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” is not directly available from the search results. However, the structure of a similar compound, “2-Amino-3-(4-hydroxyphenyl)-propanoic acid”, is available1. The IUPAC Standard InChI for this compound is InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)1.



Chemical Reactions Analysis


The specific chemical reactions involving “®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” are not directly available from the search results. However, related compounds such as “2-Amino-3-(4-hydroxyphenyl)-propanoic acid” are mentioned1. Further research or consultation with a chemist may be necessary for detailed chemical reaction information.



Physical And Chemical Properties Analysis


The physical and chemical properties of “®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” are not directly available from the search results. However, a similar compound, “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride”, has a molecular weight of 231.68 and is a solid at room temperature2.


Scientific Research Applications

Environmental Impact and Biodegradation

One area of research focuses on the environmental impact and biodegradation pathways of related compounds. For instance, studies have explored the biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, highlighting a potential mechanism for mitigating pollution from such compounds. This research is crucial for understanding how similar substances, including "(R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride," may behave in environmental settings and how bioremediation strategies can be developed to address pollution (Thornton et al., 2020).

Pharmacological Applications

Pharmacological research has investigated compounds with structures similar to "(R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride" for their potential therapeutic applications. For example, the compound FTY720 has been studied for its immunosuppressant properties and its potential in cancer therapy. FTY720 exhibits antitumor efficacy in preclinical models through S1PR-independent mechanisms, indicating that derivatives of phenylpropanoate could have significant therapeutic value in treating various diseases, including cancer (Li Zhang et al., 2013).

Toxicological Studies

Toxicological assessments of related compounds, such as ethyl tertiary-butyl ether (ETBE), provide insights into the potential health risks associated with exposure to chemicals within this class. Studies on ETBE have highlighted its low toxicity and the rapid metabolism in humans to less harmful substances, suggesting that similar compounds might also exhibit a favorable toxicological profile. Understanding the toxicology of these substances is essential for ensuring their safe use in various applications (D. Mcgregor, 2007).

Analytical and Material Science

In analytical and material science, research has explored the use of compounds with hydroxyphenyl groups for modifying polymer properties or as components in advanced manufacturing processes. The degradation of polymers by esters of H-phosphonic and phosphoric acids, for instance, has been studied to develop new pathways for recycling or repurposing materials. Such research indicates the potential for "(R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride" to be used in material science applications, including the modification of polymer structures for enhanced functionality or biodegradability (V. Mitova et al., 2013).

Safety And Hazards


The safety and hazards of “®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” are not directly available from the search results. However, a similar compound, “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride”, has associated hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P3382.


Future Directions


The future directions of “®-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” are not directly available from the search results. However, it is a versatile chemical compound used in diverse scientific research. With its unique structure and properties, it holds promise for applications ranging from drug development to understanding biological processes3.


properties

IUPAC Name

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULAXAVRFIAHN-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945912
Record name Ethyl tyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

CAS RN

23234-43-7
Record name D-Tyrosine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23234-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-tyrosinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023234437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl tyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl D-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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